N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains an isopropylphenyl group, a 1H-1,2,3-triazole ring, and a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an isopropylphenyl compound with a suitable triazole derivative . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its isopropylphenyl group, 1H-1,2,3-triazole ring, and carboxamide group . The exact structure could be determined using techniques such as X-ray crystallography.Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the triazole ring or the carboxamide group . The exact reactions would depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Antitumor Activity
Research into the antitumor properties of related compounds has shown promising results. For instance, Stevens et al. (1984) investigated the antitumor imidazotetrazines, which share structural similarities with triazole derivatives. Their study highlighted the synthesis and chemistry of a novel broad-spectrum antitumor agent with curative activity against L-1210 and P388 leukemia, suggesting a potential for related compounds in cancer therapy (Stevens et al., 1984).
Catalytic Activity
Bakthavachalam and Reddy (2013) synthesized aluminum complexes of triaza framework ligands, demonstrating the potential of triazole derivatives in catalysis, particularly for the polymerization of ε-caprolactone. Their work provides insights into the versatile applications of triazole-based compounds in catalytic processes (Bakthavachalam & Reddy, 2013).
Antimicrobial Agents
Pokhodylo et al. (2021) explored the antimicrobial activities of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, highlighting the potential of such compounds as promising antimicrobial agents. Their research indicated moderate to good activities against primary pathogens, including both bacterial and fungal strains, showcasing the broad-spectrum antimicrobial potential of triazole-carboxamide derivatives (Pokhodylo et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12(17)11-7-13-16-15-11/h3-8H,1-2H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFYMAALHVUONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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